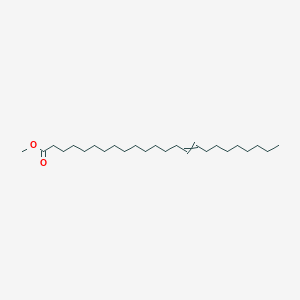

(Z)-Methyl tetracos-15-enoate

説明

特性

分子式 |

C25H48O2 |

|---|---|

分子量 |

380.6 g/mol |

IUPAC名 |

methyl tetracos-15-enoate |

InChI |

InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h10-11H,3-9,12-24H2,1-2H3 |

InChIキー |

AINIZSBLAFHZCP-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC |

製品の起源 |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches to Z Methyl Tetracos 15 Enoate

Chemical Synthesis Routes to (Z)-Methyl tetracos-15-enoate

The chemical synthesis of this compound primarily involves the esterification of nervonic acid or the construction of the C24 carbon chain with stereochemical control over the Z-configured double bond.

Esterification Strategies of Nervonic Acid (cis-15-Tetracosenoic Acid)

The most direct chemical route to this compound is the esterification of its parent fatty acid, nervonic acid. This can be accomplished through several standard organic chemistry methods.

One of the most common methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves refluxing nervonic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The excess methanol serves to drive the equilibrium towards the formation of the methyl ester. The reaction proceeds via protonation of the carboxylic acid carbonyl group, which increases its electrophilicity, followed by nucleophilic attack by methanol. Subsequent elimination of water yields the desired methyl ester.

Alternatively, nervonic acid can be converted to its more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting nervonoyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to afford this compound in high yield under mild conditions.

Another approach involves the use of alkylating agents. For instance, nervonic acid can be deprotonated with a base to form the carboxylate salt, which is then treated with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in an Sₙ2 reaction to produce the methyl ester.

| Method | Reagents | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Nervonic acid, excess methanol, strong acid catalyst (e.g., H₂SO₄) | Reflux | Cost-effective reagents | Requires harsh acidic conditions, reversible reaction |

| Acyl Chloride Formation | Nervonic acid, thionyl chloride or oxalyl chloride, followed by methanol and a base | Often at room temperature | High yield, irreversible | Requires handling of corrosive reagents |

| Alkylation of Carboxylate | Nervonic acid, a base, methylating agent (e.g., methyl iodide) | Varies with reagents | Mild conditions possible | Methylating agents can be toxic |

Stereo- and Regioselective Construction of the (Z)-Olefinic Moiety in Precursors

A key challenge in the de novo synthesis of this compound is the stereoselective formation of the cis (or Z) double bond at the C15 position. The Wittig reaction is a powerful and widely used method for this purpose. Non-stabilized ylides in the Wittig reaction generally favor the formation of Z-alkenes. wikipedia.orglibretexts.org

A plausible synthetic strategy would involve the reaction of a C15 phosphonium (B103445) ylide with a C9 aldehyde, or a C9 phosphonium ylide with a C15 aldehyde. For example, (6-bromohexyl)triphenylphosphonium bromide could be treated with a strong base to form the corresponding ylide. This ylide can then react with methyl 9-oxononanoate (B1257084) to form the Z-alkene. The resulting product would be a precursor that can be further elongated to achieve the full C24 chain.

Another powerful technique for forming the olefinic bond is olefin metathesis, particularly cross-metathesis. While often favoring the thermodynamically more stable E-isomer, recent advancements in catalyst design have enabled highly Z-selective cross-metathesis reactions. This could involve the reaction of two smaller olefin precursors in the presence of a suitable ruthenium or molybdenum catalyst to construct the C15 double bond with the desired stereochemistry.

Precursor Syntheses and Chain Elongation Techniques for Tetracosanoic Derivatives

The synthesis of the long C24 carbon chain of tetracosanoic derivatives can be achieved through iterative chain elongation processes. These methods typically involve the coupling of smaller, functionalized building blocks.

One common strategy is the use of organocuprate chemistry. For instance, a long-chain alkyl halide can be coupled with a shorter-chain Grignard reagent in the presence of a copper catalyst (Gilman coupling) to form a new carbon-carbon bond. This process can be repeated to build up the carbon skeleton.

Another approach involves the use of acetylenic coupling reactions. For example, a terminal alkyne can be deprotonated and reacted with an alkyl halide to extend the carbon chain. The resulting internal alkyne can then be selectively reduced to the corresponding Z-alkene using methods such as Lindlar's catalyst (hydrogenation over palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline).

Biocatalytic and Chemoenzymatic Syntheses of this compound and Analogues

Biocatalytic methods offer a greener and often more selective alternative to traditional chemical synthesis. Enzymes such as lipases and esterases, as well as engineered microbial systems, are being explored for the production of fatty acid esters.

Enzymatic Esterification and Transesterification Reactions Utilizing Lipases or Esterases

Lipases are enzymes that catalyze the hydrolysis of fats and oils in aqueous environments. However, in non-aqueous or micro-aqueous conditions, they can effectively catalyze the reverse reactions: esterification and transesterification. mdpi.comresearchgate.net This property makes them ideal biocatalysts for the synthesis of this compound.

In an esterification reaction, nervonic acid and methanol can be reacted in the presence of an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), in an organic solvent. The use of an immobilized enzyme simplifies the purification process as the catalyst can be easily filtered off and potentially reused.

Transesterification is another viable route. Here, a triglyceride rich in nervonic acid, such as oil from Lunaria annua, can be reacted with methanol in the presence of a lipase. The lipase catalyzes the exchange of the glycerol (B35011) backbone of the triglyceride for a methyl group, producing a mixture of fatty acid methyl esters, including this compound. The reaction conditions, such as temperature, substrate ratio, and water activity, can be optimized to maximize the yield of the desired methyl ester. mdpi.com

| Parameter | Influence on the Reaction |

|---|---|

| Enzyme Source | Different lipases exhibit varying selectivity and activity towards very-long-chain fatty acids. |

| Immobilization | Enhances enzyme stability and facilitates reuse. |

| Solvent | The choice of organic solvent can significantly impact enzyme activity and substrate solubility. |

| Temperature | Affects reaction rate and enzyme stability. |

| Water Activity | Crucial for maintaining enzyme conformation and activity in non-aqueous media. |

Engineered Microbial Systems for Methyl Ester Production

Metabolic engineering of microorganisms offers a promising avenue for the sustainable production of this compound from simple carbon sources like glucose. Oleaginous yeasts, such as Yarrowia lipolytica, are particularly attractive hosts due to their ability to accumulate high levels of lipids. nih.govhep.com.cnresearchgate.netresearchgate.netnih.gov

The biosynthesis of nervonic acid in these organisms starts from oleic acid, which undergoes a series of elongation steps. By overexpressing the genes encoding for the fatty acid elongase complex, particularly the rate-limiting β-ketoacyl-CoA synthase (KCS), the production of very-long-chain fatty acids, including nervonic acid, can be significantly enhanced. nih.govnih.gov

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of specialty chemicals like this compound is a growing area of focus, driven by the need for more sustainable and environmentally friendly manufacturing processes. While traditional chemical synthesis routes for long-chain unsaturated esters often involve harsh reagents, significant energy consumption, and the generation of hazardous waste, green chemistry offers a toolkit of innovative approaches to mitigate these issues. The core goal is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

One of the most promising green approaches to synthesizing this compound is through chemoenzymatic methods. These methods leverage the high selectivity and efficiency of enzymes to carry out specific chemical transformations under mild conditions. This avoids the need for protecting groups and harsh reagents often required in traditional organic synthesis, thereby reducing waste and improving atom economy.

A key strategy in the green synthesis of this compound is the use of renewable feedstocks. Nervonic acid, the precursor to this compound, can be sourced from various plants, and its extraction and conversion to the methyl ester can be optimized using green chemistry principles. For instance, the use of enzymes for the esterification of nervonic acid with methanol presents a greener alternative to acid-catalyzed esterification, which typically requires high temperatures and generates acidic waste streams.

Furthermore, the biosynthesis of nervonic acid in genetically engineered microorganisms, such as the yeast Yarrowia lipolytica, represents a cutting-edge green chemistry approach. nih.gov This method utilizes renewable carbon sources to produce nervonic acid, which can then be esterified to this compound. This de novo synthesis pathway offers a sustainable and scalable alternative to extraction from plant sources, which can be limited by geographical and climatic factors. nih.gov

The choice of solvent is another critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. In the context of this compound synthesis, research into greener solvent alternatives is ongoing. Supercritical fluids, ionic liquids, and deep eutectic solvents are being explored for their potential to replace conventional solvents in lipid modification processes. annualreviews.org For example, vegetable oils and other lipids themselves can serve as renewable and biodegradable reaction media for various chemical transformations. rsc.org

Energy efficiency is another core principle of green chemistry. acs.org Biocatalytic and biosynthetic processes often operate at or near ambient temperature and pressure, significantly reducing the energy consumption compared to traditional chemical methods that may require high heat and pressure. acs.org

The following table summarizes the application of key green chemistry principles to the synthesis of this compound, drawing analogies from research on the closely related nervonic acid and its ethyl ester.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention of Waste | Designing synthetic routes with high atom economy to minimize byproduct formation. |

| Use of Renewable Feedstocks | Utilizing nervonic acid from plant oils or through microbial fermentation. nih.gov |

| Catalysis | Employing selective biocatalysts (e.g., lipases) for esterification, reducing the need for stoichiometric reagents. acs.org |

| Designing Safer Chemicals | The product itself, being derived from a naturally occurring fatty acid, is expected to have a favorable toxicological profile. |

| Safer Solvents and Auxiliaries | Exploring the use of green solvents like supercritical CO2, ionic liquids, or even lipid-based solvents. annualreviews.orgrsc.org |

| Design for Energy Efficiency | Conducting enzymatic reactions at mild temperatures and pressures to reduce energy consumption. acs.org |

| Reduce Derivatives | Using highly specific enzymes to avoid the need for protecting and deprotecting steps in the synthesis. acs.org |

In a notable example of a green approach to a similar compound, the enzymatic synthesis of nervonic acid ethyl ester (NAEE) from Malania oleifera seed oil has been demonstrated as a more efficient and environmentally friendly alternative to conventional chemical methods. researchgate.net This enzymatic approach avoids the multiple steps, prolonged reaction times, and low yields associated with chemical preparations. researchgate.net Such a strategy is directly applicable to the synthesis of this compound.

The table below presents a comparative overview of traditional versus green approaches for the synthesis of long-chain fatty acid esters like this compound, highlighting the advantages of applying green chemistry principles.

| Feature | Traditional Chemical Synthesis | Green Chemoenzymatic/Biosynthetic Approach |

| Catalyst | Strong acids (e.g., H₂SO₄) | Lipases, whole-cell biocatalysts |

| Temperature | High | Mild (often ambient) |

| Solvents | Volatile organic compounds (e.g., toluene, hexane) | Greener alternatives (e.g., supercritical fluids, ionic liquids, solvent-free systems) annualreviews.org |

| Byproducts | Acidic waste, unwanted side products | Minimal, often biodegradable |

| Feedstock | Potentially petroleum-derived precursors | Renewable plant oils or microbial fermentation products nih.gov |

| Energy Consumption | High | Low |

Natural Occurrence, Biosynthesis, and Metabolic Pathways of Z Methyl Tetracos 15 Enoate

Identification and Distribution of (Z)-Methyl tetracos-15-enoate in Diverse Biological Systems (Excluding Human Systems)

The ester form, this compound, is a derivative of nervonic acid, which is found across different biological kingdoms.

Nervonic acid, the precursor to this compound, is notably present in the seed oils of various plants. The seed oil of Lunaria annua (Honesty plant) is a significant source, containing over 20% of this long-chain fatty acid, primarily in the form of triglycerides. wikipedia.orgnih.gov Specifically, studies on cultivated winter-type Lunaria annua have shown its oil to be rich in very-long-chain monounsaturated fatty acids, with nervonic acid accounting for approximately 21.8% to 25% of the total fatty acids. nih.gov Other major fatty acids in Lunaria annua oil include erucic acid (around 44.6%) and oleic acid (around 24.2%). nih.gov

While nervonic acid is a known component of some plant oils, its detection in olive oil is less commonly reported in high concentrations. However, its presence has been noted in the context of identifying adulteration in extra virgin olive oil. Furthermore, nervonic acid has been identified in species of the Brassica genus. For instance, research has shown its presence in Brassica juncea and intertribal somatic hybrids between Brassica napus and Thlaspi perfoliatum. thegoodscentscompany.com

| Fatty Acid | Percentage (%) |

|---|---|

| Erucic Acid (C22:1 ω9) | 44.6% |

| Oleic Acid (OA) | 24.2% |

| Nervonic Acid (NA) | 21.8% |

The analysis of microbial and fungal metabolomes often involves techniques like gas chromatography-mass spectrometry (GC-MS) after derivatization, for example, with methyl chloroformate, to identify various metabolites including fatty acid intermediates. nih.gov While the direct role of this compound is not extensively detailed, the underlying fatty acid, nervonic acid, has been a subject of production studies in oleaginous yeasts like Yarrowia lipolytica and fungi such as Mortierella capitata. thegoodscentscompany.comnih.gov Engineered strains of Yarrowia lipolytica have been developed to produce nervonic acid, indicating that the metabolic pathways for its synthesis can be functional in these microorganisms. nih.gov The synthesis of nervonic acid in these organisms suggests a potential, if not yet fully elucidated, role in their lipid metabolism.

Nervonic acid is particularly abundant in the white matter of animal brains and in the peripheral nervous tissues. wikipedia.org It is a key component of nervonyl sphingolipids, which are enriched in the myelin sheath of nerve fibers. wikipedia.org Studies using mouse brain microsomes have been instrumental in understanding the biosynthesis of nervonic acid. nih.gov These studies show that nervonic acid is synthesized by the enzymatic elongation of erucyl-CoA. nih.gov The concentration of nervonic acid in these tissues highlights its importance in the structure and function of the nervous system.

While many fatty acids and their derivatives serve as insect pheromones, specific isolation of this compound from pheromonal glands is not widely documented in the provided search results. researchgate.net Insect pheromones are often complex blends of volatile organic compounds, including various fatty acids, alcohols, and esters, that mediate communication between members of the same species. researchgate.net For example, in the sex pheromone biosynthesis of Spodoptera littoralis, a Z9-desaturase is involved, highlighting the specific enzymatic machinery present in these glands for producing unsaturated fatty acids. researchgate.net

Elucidation of Biosynthetic Pathways Leading to this compound

The biosynthesis of this compound involves the synthesis of its precursor, nervonic acid, followed by esterification.

Nervonic acid is synthesized through the elongation of oleic acid (18:1 ω-9). researchgate.netlookchem.com This process occurs in the endoplasmic reticulum and involves a series of enzymatic reactions that add two-carbon units to the fatty acid chain. jst.go.jp

The key steps in the elongation of oleic acid to nervonic acid are as follows:

Activation : Oleic acid is first converted to its coenzyme A (CoA) derivative, oleoyl-CoA. jst.go.jp

Elongation Cycles : The elongation process consists of three cycles, with each cycle adding a two-carbon unit from malonyl-CoA. researchgate.netjst.go.jp This multi-step process is catalyzed by a fatty acid elongase (FAE) complex, which includes four core enzymes:

3-ketoacyl-CoA synthase (KCS) : This is the rate-limiting enzyme that condenses oleoyl-CoA (or the subsequently elongated acyl-CoA) with malonyl-CoA. researchgate.netjst.go.jp

3-ketoacyl-CoA reductase (KCR) : Reduces the 3-ketoacyl-CoA intermediate. researchgate.net

3-hydroxyacyl-CoA dehydratase (HCD) : Dehydrates the 3-hydroxyacyl-CoA. researchgate.net

trans-2,3-enoyl-CoA reductase (ECR) : Reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer. researchgate.net

This cycle repeats twice more, first converting the 20-carbon eicosenoic acid to the 22-carbon erucic acid, and then erucic acid to the 24-carbon nervonic acid. wikipedia.orgresearchgate.net The resulting nervonoyl-CoA can then be esterified with methanol (B129727) to form this compound.

| Starting Precursor | Intermediate 1 | Intermediate 2 | Final Product |

|---|---|---|---|

| Oleic Acid (18:1) | Eicosenoic Acid (20:1) | Erucic Acid (22:1) | Nervonic Acid (24:1) |

Role of Desaturases and Elongases in (Z)-Double Bond and Chain Formation

The formation of the specific structure of this compound—a 24-carbon chain with a cis-double bond at the 15th carbon—is dependent on the coordinated action of desaturase and elongase enzyme systems.

Desaturases : The initial and crucial (Z) or cis-double bond is not introduced into the 24-carbon chain directly. Instead, it is created much earlier in the pathway by a stearoyl-CoA desaturase (SCD). This enzyme catalyzes the conversion of stearic acid (C18:0) into oleic acid (C18:1), introducing a cis-double bond between carbons 9 and 10 (Δ9). nih.govplos.org This oleic acid then serves as the primary substrate for the elongation machinery. The stereochemistry and position of this double bond are preserved during the subsequent elongation steps.

Elongases : The extension of the 18-carbon oleoyl-CoA to the 24-carbon nervonoyl-CoA is accomplished by a membrane-bound fatty acid elongase (FAE) multi-enzyme complex. mdpi.comresearchgate.net This complex executes a cycle of four sequential reactions to add two carbon units from malonyl-CoA. nih.govrothamsted.ac.uk The four core enzymes in this complex are:

3-ketoacyl-CoA synthase (KCS) : Catalyzes the initial, rate-limiting condensation of malonyl-CoA with the acyl-CoA substrate (e.g., C18:1-CoA). jst.go.jprothamsted.ac.uk

3-ketoacyl-CoA reductase (KCR) : Reduces the resulting 3-ketoacyl-CoA. nih.govrothamsted.ac.uk

3-hydroxyacyl-CoA dehydratase (HCD) : Dehydrates the 3-hydroxyacyl-CoA intermediate. nih.govrothamsted.ac.uk

trans-2,3-enoyl-CoA reductase (ECR) : Reduces the enoyl-CoA to yield an acyl-CoA chain that is two carbons longer. nih.govrothamsted.ac.uk

This four-step cycle is repeated three times to extend the C18:1 chain to C24:1, with each cycle adding two carbons and shifting the double bond's position relative to the carboxyl end (from Δ9 to Δ11, then Δ13, and finally Δ15). nih.gov In mammals, the elongase ELOVL1 has been identified as having high activity toward C20 and C22 acyl-CoAs, playing an essential role in the production of C24 fatty acids. nih.govpnas.orgnih.gov

Mechanisms of Methyl Ester Formation in Biological Systems

The final step in the formation of this compound is the esterification of the free fatty acid, nervonic acid, or the transesterification of its CoA-thioester or glycerolipid form. This conversion to a methyl ester is a common biological process for detoxifying free fatty acids, creating signaling molecules, or producing volatile compounds. The primary mechanisms involve enzymatic catalysis.

In many organisms, including plants and microbes, enzymes such as lipases can catalyze the esterification of a free fatty acid with an alcohol like methanol. dtu.dknih.govresearchgate.net Alternatively, acyltransferases can facilitate the transfer of the fatty acyl group from a donor molecule, such as acyl-CoA, to methanol. While the specific enzymes responsible for methylating nervonic acid have not been extensively characterized, the general enzymatic machinery for forming fatty acid methyl esters (FAMEs) is widespread. google.commdpi.com This process shifts the equilibrium of fatty acid metabolism and neutralizes the acidic carboxyl group, rendering the molecule more lipophilic.

Enzymology and Genetic Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at both the enzymatic and genetic levels, ensuring that the synthesis of its precursor, nervonic acid, meets the organism's metabolic needs.

Characterization of Key Biosynthetic Enzymes (e.g., 3-ketoacyl-CoA Synthase, KCS)

The fatty acid elongase (FAE) complex is central to nervonic acid biosynthesis, and among its components, 3-ketoacyl-CoA synthase (KCS) is the most critical. KCS is the rate-limiting enzyme and is responsible for determining the substrate specificity and the chain length of the final product. nih.govjst.go.jpfrontiersin.org Different KCS enzymes have preferences for acyl-CoA substrates of varying lengths.

| Enzyme | Gene (Example Organism) | Function | Significance |

|---|---|---|---|

| Stearoyl-CoA Desaturase (SCD) | SCD1, SCD5 (Human) | Introduces Δ9 double bond into C18:0-CoA to form C18:1-CoA (Oleoyl-CoA). nih.govplos.org | Creates the initial (Z)-double bond. |

| 3-ketoacyl-CoA synthase (KCS) | MoKCS11 (M. oleifera), AtKCS1/AtKCS9 (Arabidopsis), ELOVL1 (Mammals) | Condenses acyl-CoA with malonyl-CoA in each elongation cycle. nih.govfrontiersin.orgnih.govnih.gov | Rate-limiting step; determines final chain length (C24). |

| 3-ketoacyl-CoA reductase (KCR) | KCR1 (Arabidopsis) | Reduces the 3-ketoacyl-CoA intermediate. nih.govrothamsted.ac.uk | Second step in the elongation cycle. |

| 3-hydroxyacyl-CoA dehydratase (HCD) | PAS2 (Arabidopsis) | Dehydrates the 3-hydroxyacyl-CoA intermediate. nih.govrothamsted.ac.uk | Third step in the elongation cycle. |

| trans-2,3-enoyl-CoA reductase (ECR) | CER10 (Arabidopsis) | Reduces the trans-2,3-enoyl-CoA intermediate. nih.govrothamsted.ac.uk | Final step in the elongation cycle, producing the elongated acyl-CoA. |

Studies in Arabidopsis thaliana have shown that different KCS enzymes have distinct specificities; for instance, some KCS proteins exhibit broad specificity for C16 to C24 acyl-CoAs, while others are more specific. nih.govnih.gov In nervonic acid-producing plants like Malania oleifera, specific KCS genes have been identified that show high expression during the seed development stage when oil accumulation is fastest, indicating their direct role in VLCFA synthesis. nih.govbohrium.com

Gene Expression and Transcriptional Regulation Studies in Producing Organisms

The biosynthesis of nervonic acid is under complex transcriptional control. Studies on high-nervonic acid plants like M. oleifera and Acer truncatum have identified several transcription factors that regulate the expression of key biosynthetic genes. nih.govfrontiersin.org

Key regulatory factors include:

WRINKLED1 (WRI1) : A transcription factor known to be a master regulator of fatty acid biosynthesis.

ABSCISIC ACID INSENSITIVE 3 (ABI3) and FUSCA3 (FUS3) : These are crucial for seed development and have been shown to influence the activity of FAE enzymes and the accumulation of VLCFAs. nih.gov

MYB and bZIP transcription factors : These families of proteins have also been implicated in the regulation of nervonic acid biosynthesis in Acer truncatum. frontiersin.org

Expression analysis of genes like KCS in M. oleifera shows a significant increase in transcription levels during the fast oil accumulation stage of seed development, which correlates directly with the high rate of nervonic acid synthesis. nih.govbohrium.com This coordinated gene expression ensures that the enzymatic machinery is available when needed for VLCFA production.

Catabolic Pathways and Degradation Mechanisms of this compound in Biological Systems (Non-Human)

The degradation of this compound in non-human biological systems, such as microorganisms, involves a two-stage process. First, the ester bond is cleaved, and then the resulting fatty acid is broken down.

The initial step is the hydrolysis of the methyl ester, a reaction catalyzed by lipase (B570770) or esterase enzymes. This de-esterification releases the parent fatty acid, nervonic acid (C24:1), and a molecule of methanol.

Due to their long carbon chain, VLCFAs like nervonic acid cannot be metabolized in the mitochondria. Instead, their catabolism occurs in peroxisomes. wikipedia.org The primary degradation pathway is peroxisomal β-oxidation . In this process, the fatty acid chain is shortened by two carbons in each cycle, producing acetyl-CoA. For an unsaturated fatty acid like nervonic acid, additional auxiliary enzymes are required to handle the double bond.

In anaerobic environments, specific consortia of bacteria are capable of degrading long-chain and very-long-chain fatty acids. Bacteria from the families Syntrophomonadaceae and Syntrophaceae have been identified as key players in this process. asm.orgnih.gov These bacteria also utilize a β-oxidation pathway to break down the fatty acid chain into acetyl-CoA, which can then be further metabolized by other members of the microbial community, such as methanogens. asm.orgnih.gov

Advanced Analytical Techniques for Z Methyl Tetracos 15 Enoate Profiling and Characterization

Chromatographic Separations for (Z)-Methyl tetracos-15-enoate

Chromatography is a cornerstone for the analysis of fatty acid methyl esters (FAMEs), enabling their separation from complex mixtures. The choice of technique is dictated by the sample matrix, the required sensitivity, and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The development of a robust GC-MS method involves careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Method Development: The analysis of this compound typically begins with a derivatization step, specifically transesterification, to convert the parent fatty acid (nervonic acid) or glycerolipids into their more volatile methyl esters. nih.gov Common methods include acid-catalyzed esterification using reagents like methanolic hydrogen chloride or boron trifluoride-methanol. aocs.orgnih.gov

The chromatographic separation is achieved on a capillary column. For FAMEs, especially for resolving positional and geometric isomers, highly polar cyanosilicone capillary columns are often required. nih.govsigmaaldrich.com The long chain length of this compound dictates the use of specific temperature programs to ensure elution within a reasonable time frame without compromising resolution.

Optimization: Method optimization is critical for achieving the desired sensitivity, selectivity, and reproducibility. Key parameters that are optimized include:

GC Oven Program: A temperature gradient is optimized to ensure baseline separation of this compound from other FAMEs present in the sample. ntnu.no

Column Choice: The selection of the stationary phase is crucial. Polar columns are preferred for separating unsaturated FAME isomers. nih.govsigmaaldrich.com

Injection Mode: Split/splitless or on-column injection techniques are chosen based on the concentration of the analyte.

MS Parameters: In the mass spectrometer, parameters such as ionization energy (typically 70 eV for electron ionization) are standardized. For quantification and enhanced selectivity, Selected Ion Monitoring (SIM) mode can be employed to monitor characteristic ions of this compound, thereby reducing matrix interference and improving detection limits. nih.govntnu.no More advanced techniques like tandem mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode can offer even greater specificity and sensitivity. chromatographyonline.com

This compound can be used as an analytical standard for determining fatty acids and long-chain alcohols in wax esters through GC/MS analysis. sigmaaldrich.com

| Parameter | Typical Setting/Value |

|---|---|

| Column | Highly polar cyanopropyl-substituted polysiloxane (e.g., SP-2560, CP-Sil 88) |

| Column Dimensions | 30-100 m length, 0.25 mm I.D., 0.20-0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | Initial temp ~140°C, ramp to ~240°C at 2-4°C/min |

| Injector Temperature | 250-270°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

| Key Mass Fragments (m/z) | Molecular ion [M]+ at m/z 380.4, and other characteristic fragments. nih.govnist.gov |

While GC-MS is prevalent, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), offer alternative approaches, particularly for samples that are thermally labile or for preparative-scale separations.

For FAMEs like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. Separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Applications:

Purity Assessment: RP-HPLC can be used to assess the purity of this compound standards.

Preparative Separation: HPLC is valuable for isolating this compound from complex mixtures for further structural analysis.

Quantitative Analysis: When coupled with detectors like UV-Vis (at low wavelengths, ~205 nm), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (LC-MS), HPLC can be used for quantification. researchgate.net

UPLC, with its use of smaller particle size columns (<2 µm), allows for faster analysis times and improved resolution compared to traditional HPLC.

| Parameter | Typical Setting/Value |

|---|---|

| Column | Reversed-phase C18 or C8 |

| Column Dimensions | 150-250 mm length, 4.6 mm I.D., 3-5 µm particle size (HPLC); 50-100 mm length, 2.1 mm I.D., <2 µm particle size (UPLC) |

| Mobile Phase | Gradient of acetonitrile and water, or methanol (B129727) and water. researchgate.net |

| Flow Rate | 0.8-1.2 mL/min (HPLC); 0.2-0.5 mL/min (UPLC) |

| Detector | UV (205-210 nm), ELSD, MS |

This compound itself is not chiral. Its double bond at the 15th position results in geometric isomers (Z/cis and E/trans), not enantiomers. However, chiral chromatography would become an essential analytical tool for the resolution of stereoisomers if chiral centers were introduced into the molecule, for instance, through synthetic modification or metabolic processes.

Derivatives of this compound, such as those containing hydroxyl or epoxy groups on the alkyl chain, would possess one or more chiral centers. The separation of the resulting enantiomers or diastereomers would require chiral stationary phases (CSPs). These phases are designed to interact differently with each stereoisomer, leading to differential retention times.

Common types of CSPs used in chiral chromatography include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins. The choice of the chiral column and the mobile phase (often normal-phase, polar-ionic, or reversed-phase) is critical and typically requires a screening process to achieve optimal separation. sigmaaldrich.com

Spectroscopic Characterization of this compound

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and elucidating its chemical features.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide definitive information about the carbon skeleton and the chemical environment of the hydrogen and carbon atoms.

For this compound, key diagnostic signals include:

¹H NMR: The protons on the cis-double bond (–CH=CH–) typically appear as a multiplet around 5.35 ppm. The singlet for the methyl ester protons (–OCH₃) is observed around 3.67 ppm. The allylic protons (–CH₂–CH=) are found around 2.01 ppm, while the methylene protons adjacent to the ester carbonyl (–CH₂–COO–) appear at approximately 2.30 ppm. The terminal methyl group (CH₃–) gives a triplet near 0.88 ppm.

¹³C NMR: The carbonyl carbon of the ester group resonates around 174.4 ppm. The carbons of the cis-double bond (–CH=CH–) are found at approximately 129.9 ppm. The methyl ester carbon (–OCH₃) has a signal around 51.4 ppm. The numerous methylene carbons in the long aliphatic chain produce a dense series of signals between 22 and 34 ppm. nih.gov

| Group | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

|---|---|---|

| -CH=CH- (vinylic) | ~5.35 (m) | ~129.9 |

| -COOCH₃ (methyl ester) | ~3.67 (s) | ~51.4 |

| -CH₂-COO- | ~2.30 (t) | ~34.1 |

| -CH₂-CH= (allylic) | ~2.01 (m) | ~27.2 |

| -CH₃ (terminal) | ~0.88 (t) | ~14.1 |

| -C=O (carbonyl) | - | ~174.4 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. For this compound, the IR spectrum is characterized by several key absorption bands:

A strong, sharp absorption band around 1740 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ester group.

C-O stretching vibrations associated with the ester linkage, appearing in the 1250-1100 cm⁻¹ region.

A medium intensity band around 3005 cm⁻¹ due to the =C-H stretching of the cis-alkene.

A weak C=C stretching vibration near 1655 cm⁻¹. The intensity is weak because the cis-double bond has a small change in dipole moment during vibration.

Strong bands around 2925 and 2855 cm⁻¹ from the C-H stretching of the long methylene (CH₂) and methyl (CH₃) chains.

A characteristic =C-H out-of-plane bending vibration for a cis-disubstituted alkene around 720 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to nonpolar bonds. The C=C stretching vibration of the double bond, which is often weak in the IR spectrum of a cis-alkene, typically gives a stronger signal in the Raman spectrum, appearing around 1656 cm⁻¹. researchgate.net The long CH₂ chain also produces characteristic bands in the Raman spectrum.

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (alkene) | =C-H | ~3005 |

| C-H stretch (alkane) | -CH₂, -CH₃ | 2925, 2855 |

| C=O stretch (ester) | -C=O | ~1740 |

| C=C stretch (alkene) | -C=C- | ~1655 (weak) |

| C-O stretch (ester) | -C-O- | 1250-1100 |

| =C-H bend (cis-alkene) | =C-H | ~720 |

Mass Spectrometry Approaches for Quantitative and Qualitative Analysis of this compound

Mass spectrometry-based methods are indispensable for the analysis of fatty acid methyl esters (FAMEs) like this compound. These techniques offer unparalleled sensitivity and structural information, enabling both the confirmation of the compound's identity and its accurate measurement.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. While specific MS/MS fragmentation data for this compound is not extensively detailed in readily available literature, the fragmentation behavior of long-chain monounsaturated fatty acid methyl esters can be inferred from established principles.

In a typical MS/MS experiment, the protonated molecule of this compound, with a molecular weight of 380.6 g/mol , would be selected as the precursor ion. gcms.cz Upon collision-induced dissociation (CID), characteristic fragment ions are produced. For FAMEs, fragmentation often occurs at the double bond and along the alkyl chain.

A specialized technique, Covalent Adduct Chemical Ionization (CACI) tandem mass spectrometry, is particularly useful for locating the double bond in monounsaturated FAMEs. In this method, the [M+54]⁺ ion is generated and then fragmented. This fragmentation yields two diagnostic product ions, an α-ion and an ω-ion, which are indicative of the double bond's position. aocs.org While specific values for this compound are not provided, this methodology offers a clear pathway for its structural confirmation.

General fragmentation patterns for FAMEs under electron ionization (EI) often show a prominent molecular ion peak, although it can be weak for very-long-chain unsaturated esters. jeol.com Common fragment ions include those resulting from cleavage at the ester group and along the hydrocarbon chain.

Table 1: Predicted Key Fragmentation Characteristics in Tandem Mass Spectrometry of this compound

| Precursor Ion (m/z) | Predicted Fragmentation Type | Potential Diagnostic Product Ions | Significance |

| 381.37 [M+H]⁺ | Collision-Induced Dissociation (CID) | Fragments indicating loss of the methyl ester group and cleavage at the C-C bonds adjacent to the double bond. | Provides structural confirmation and localization of the double bond. |

| 434.42 [M+54]⁺ | Covalent Adduct Chemical Ionization (CACI) | α and ω ions specific to the C15-C16 double bond position. | Definitive localization of the double bond. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides the exact mass, which can be used to confirm its molecular formula, C25H48O2.

Field ionization (FI) is a soft ionization technique that, when coupled with HRMS, can produce clear molecular ions with minimal fragmentation. jeol.com This is particularly advantageous for long-chain unsaturated FAMEs, which may not show a strong molecular ion peak with harder ionization methods like electron ionization. jeol.com In the analysis of a 37-component FAME standard mixture, the molecular ion of 15-tetracosenoic acid methyl ester (Z)- was detected at a relative intensity of over 80% using FI-HRMS. jeol.com

The ability to obtain an exact mass measurement allows for a high degree of confidence in the identification of this compound, distinguishing it from other compounds with the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C25H48O2 | gcms.cz |

| Molecular Weight | 380.65 g/mol | gcms.cz |

| Ionization Technique | Field Ionization (FI) | jeol.com |

| Observed Relative Intensity of Molecular Ion | >80% | jeol.com |

Sample Preparation and Derivatization Strategies for Complex Matrix Analysis

The analysis of this compound, especially from complex biological or industrial samples, requires meticulous sample preparation to remove interfering substances and to convert the analyte into a form suitable for gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis.

Fatty acids are typically present in samples as free fatty acids or esterified in lipids such as triglycerides. To analyze these, they are commonly converted into their more volatile and less polar fatty acid methyl esters (FAMEs). This derivatization process, also known as esterification or transesterification, is a crucial step.

Several reagents are commonly used for the methylation of fatty acids. One of the most effective and widely used is boron trifluoride (BF3) in methanol. This reagent can be used for both esterification of free fatty acids and transesterification of glycerides. The reaction is typically carried out by heating the sample with the BF3-methanol reagent.

Another common method involves the use of an acidic catalyst such as acetyl chloride in methanol. This method is also effective for the preparation of FAMEs from lipids. nih.gov For samples containing free fatty acids, derivatization is necessary to reduce their polarity and improve chromatographic peak shape. nih.gov

The general workflow for sample preparation involves:

Lipid Extraction: Lipids are first extracted from the sample matrix using a suitable solvent system, often a mixture of chloroform and methanol.

Saponification (optional): For esterified fatty acids, a saponification step with a base (e.g., potassium hydroxide in methanol) can be used to release the free fatty acids.

Derivatization: The free fatty acids are then esterified to FAMEs using a reagent like BF3-methanol.

Extraction of FAMEs: The resulting FAMEs are extracted into a nonpolar solvent such as hexane or heptane.

Analysis: The final extract containing the FAMEs is then analyzed by GC-MS or LC-MS.

Table 3: Common Derivatization Reagents for the Analysis of (Z)-Tetracos-15-enoic Acid as its Methyl Ester

| Reagent | Reaction Type | Typical Conditions | Advantages |

| Boron Trifluoride (BF3) in Methanol | Esterification/Transesterification | Heating with the reagent. | Effective for both free fatty acids and glycerides. |

| Acetyl Chloride in Methanol | Esterification/Transesterification | Heating with the reagent. | A common and effective acidic catalyst. |

Careful optimization of the derivatization reaction conditions, such as temperature and reaction time, is essential to ensure complete conversion to the methyl ester without causing degradation or isomerization of the double bond.

Biological and Ecological Functions of Z Methyl Tetracos 15 Enoate Excluding Human Clinical Contexts

Role of (Z)-Methyl tetracos-15-enoate in Plant Physiology and Development

Very-long-chain fatty acids and their derivatives are crucial for various aspects of plant life, from structural integrity to stress responses.

The outer protective layer of plants, the cuticle, is impregnated and covered with a complex mixture of lipids known as cuticular waxes. These waxes form a barrier against uncontrolled water loss, UV radiation, and the entry of pathogens. Very-long-chain fatty acids (VLCFAs) with chain lengths of C24 and longer are essential precursors for the biosynthesis of many cuticular wax components. While direct evidence for the incorporation of this compound into cuticular waxes is not extensively documented, the presence of its parent fatty acid, nervonic acid (24:1), in the seed oils of various plants suggests its potential role as a precursor.

Plants respond to a variety of environmental challenges, both biotic (e.g., pathogens, insects) and abiotic (e.g., drought, salinity, temperature extremes), by altering their metabolic processes. Fatty acids and their derivatives are known to act as signaling molecules in these stress responses. An increase in the levels of VLCFAs has been observed in plants subjected to various stresses. This accumulation is thought to contribute to the reinforcement of membrane structures and the cuticular barrier, thereby enhancing plant tolerance. For instance, fatty acid-derived signals are integral to modulating basal, effector-triggered, and systemic immunity in plants nih.gov.

Table 1: Plant Species Known to Contain Nervonic Acid (the Parent Acid of this compound)

| Plant Species | Family | Reference |

| Lunaria annua (Honesty) | Brassicaceae | wikipedia.org |

| Cardamine graeca | Brassicaceae | wikipedia.org |

| Heliophila longifola | Brassicaceae | wikipedia.org |

| Malania oleifera | Olacaceae | wikipedia.org |

Fatty acid-derived molecules are key players in the complex communication networks between plants and other organisms. While specific studies on this compound are lacking, the general roles of fatty acids in these interactions provide a framework for its potential functions. Plants can recognize molecules from insects and microbes, triggering defense signaling pathways. Fatty acid-amino acid conjugates found in insect oral secretions, for example, can elicit specific defense responses in plants.

Furthermore, volatile fatty acid derivatives can act as airborne signals, mediating inter-plant communication. For instance, methyl jasmonate, a well-studied fatty acid derivative, can induce defense gene expression in neighboring plants. Given its structure, it is plausible that this compound or its derivatives could participate in such signaling cascades, although this remains to be experimentally verified.

Significance of this compound in Microbial Communication and Metabolism

Microorganisms utilize a diverse array of signaling molecules to coordinate their behavior and interact with their environment. Fatty acid-based signaling is an emerging area of research in microbiology.

Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to regulate collective behaviors such as biofilm formation, virulence, and antibiotic resistance. Some fatty acids have been shown to interfere with QS signaling, acting as potential quorum quenching molecules. For example, certain unsaturated fatty acids can inhibit the activation of QS systems in pathogenic bacteria like Pseudomonas aeruginosa nih.gov. These fatty acids can compete with the native signaling molecules for binding to their cognate receptors, thereby disrupting the signaling cascade. While there is no direct evidence of this compound modulating quorum sensing, its long-chain unsaturated structure suggests it could potentially interact with bacterial QS systems.

Table 2: Examples of Fatty Acids with Quorum Sensing Modulatory Activity

| Fatty Acid | Bacterial Species Affected | Effect on Quorum Sensing | Reference |

| Palmitoleic acid | Pseudomonas aeruginosa | Inhibition of QS activation | nih.gov |

| cis-2-Decenoic acid | Pseudomonas aeruginosa | Modulation of biofilm dispersion | biorxiv.org |

Microorganisms, including certain fungi and microalgae, are known to produce nervonic acid nih.gov. This indicates that the metabolic pathways for the synthesis and modification of this very-long-chain monounsaturated fatty acid exist in these organisms. In microorganisms, fatty acids serve as essential components of cell membranes, influencing their fluidity and function. They are also stored as energy reserves in the form of triacylglycerols. The yeast Yarrowia lipolytica has been metabolically engineered to produce nervonic acid, highlighting the potential of microorganisms in the biosynthesis of this valuable fatty acid nih.gov. The presence and metabolism of nervonic acid and its esters in microbes suggest their importance in microbial physiology and energy homeostasis.

Ecological Interactions Involving this compound

The ecological significance of this compound is likely tied to its roles in the organisms that produce it. In plants, as a potential component of cuticular waxes, it would contribute to the plant's interface with its environment, influencing interactions with insects and microbes. For example, the composition of the cuticular wax can affect the feeding and oviposition behaviors of herbivorous insects.

In microbial communities, the release of fatty acids and their derivatives can influence the surrounding microbial populations. These compounds can have antimicrobial properties or act as signaling molecules, shaping the structure and function of microbial ecosystems. The specific ecological interactions mediated by this compound, however, remain an area for future research.

Structure Activity Relationship Sar Studies of Z Methyl Tetracos 15 Enoate and Its Analogues

Impact of Alkyl Chain Length and Degree of Unsaturation on Biological/Chemical Activities

The 24-carbon backbone of (Z)-Methyl tetracos-15-enoate places it in the category of very-long-chain fatty acids (VLCFAs). Research into the broader family of fatty acid methyl esters (FAMEs) indicates that the length of the alkyl chain is a critical determinant of their physicochemical properties and biological effects. While specific comparative studies on a homologous series of methyl tetracos-15-enoate are limited, general trends observed in other long-chain fatty acid esters can provide valuable insights.

For instance, properties such as antibacterial and antioxidant activities of fatty acid esters have been shown to be influenced by the length of the alkyl chain. An optimal chain length often exists for maximal activity, as it governs the molecule's ability to interact with and penetrate biological membranes. Shorter or longer chains may exhibit diminished activity due to altered lipophilicity and steric hindrance.

The degree of unsaturation is another pivotal factor. The presence of a double bond, as in this compound, introduces a kink in the hydrocarbon chain, affecting its packing and fluidity. In general, monounsaturated fatty acids are integral components of cell membranes, influencing their fluidity and the function of embedded proteins. The introduction of additional double bonds (polyunsaturation) or complete saturation would be expected to significantly alter the biological profile of the molecule. A saturated analog, for example, would have a more linear and rigid structure, leading to different interactions with cellular components.

To illustrate the potential impact of these structural modifications, the following table outlines hypothetical variations of this compound and their predicted effects based on general SAR principles for fatty acids.

| Compound Name | Modification from this compound | Predicted Impact on Bioactivity |

| Methyl tetracosanoate | Saturation of the double bond | Altered membrane fluidity, potentially reduced activity in pathways requiring a specific unsaturated chain conformation. |

| (Z)-Methyl docos-13-enoate | Shorter alkyl chain (C22) | Modified lipophilicity, potentially altered membrane interaction and biological activity. |

| (Z)-Methyl hexacos-17-enoate | Longer alkyl chain (C26) | Increased lipophilicity, potentially altered transport and metabolic profile. |

| (15Z,18Z)-Methyl tetracosa-15,18-dienoate | Introduction of a second double bond | Increased chain flexibility and oxidation susceptibility, potentially leading to different metabolic pathways and biological effects. |

Stereochemical Influence of the (Z)-Double Bond on Molecular Interactions

The geometry of the double bond at the 15th position of methyl tetracos-15-enoate is crucial. The naturally occurring cis or (Z) configuration creates a distinct bend in the long alkyl chain. This "kink" is fundamental to the molecule's role in biological systems, particularly in the structure of cell membranes.

The (Z)-isomer's bent shape disrupts the tight packing of fatty acid chains, thereby increasing membrane fluidity. This is in stark contrast to its trans or (E)-isomer, which would have a more linear conformation, similar to that of a saturated fatty acid. This difference in three-dimensional structure has profound implications for molecular interactions.

For example, the (Z)-conformation is critical for the proper formation and function of the myelin sheath, the protective layer surrounding nerve fibers, where nervonic acid (the parent carboxylic acid) is abundant. The fluidity imparted by the (Z)-double bond is thought to be essential for the dynamic nature of myelin and its role in nerve impulse transmission.

The table below summarizes the key differences in molecular properties and expected biological interactions between the (Z) and (E) isomers of methyl tetracos-15-enoate.

| Property | This compound | (E)-Methyl tetracos-15-enoate |

| Molecular Shape | Bent ("kinked") | Relatively linear |

| Intermolecular Packing | Less efficient, weaker van der Waals forces | More efficient, stronger van der Waals forces |

| Impact on Membrane Fluidity | Increases fluidity | Decreases fluidity (similar to saturated FAMEs) |

| Predicted Biological Interaction | Facilitates dynamic membrane processes | May disrupt normal membrane structure and function |

Role of the Methyl Ester Moiety in Recognition and Function

The conversion of nervonic acid to its methyl ester, this compound, modifies the polar head group of the molecule. This esterification has several important consequences for its chemical properties and biological function.

Firstly, the methyl ester is less acidic and more lipophilic than the corresponding carboxylic acid. This can influence its transport across cell membranes and its distribution within different cellular compartments. In some biological contexts, the ester may act as a prodrug, being hydrolyzed by cellular esterases to release the active nervonic acid.

Secondly, the methyl ester group can participate in different types of non-covalent interactions compared to a carboxylate group. While a carboxylate can form strong ionic bonds and hydrogen bonds, an ester is primarily a hydrogen bond acceptor. This difference in interaction potential can affect how the molecule is recognized by enzymes and receptors. For instance, enzymes involved in the metabolism and signaling of fatty acids may exhibit different specificities for the free acid versus its methyl ester.

Furthermore, the stability of the molecule is affected by the esterification. Esters are generally less reactive than carboxylic acids in certain biological reactions. However, they are susceptible to enzymatic hydrolysis. The choice between using the free acid or the methyl ester in research and potential therapeutic applications often depends on the desired properties, such as improved stability, bioavailability, or specific targeting.

Design and Synthesis of Modified this compound Analogues for Functional Probing

To investigate the specific roles of this compound in biological systems, researchers design and synthesize modified analogues that can serve as functional probes. These probes are designed to retain the essential structural features for biological recognition while incorporating reporter groups or reactive moieties.

One common strategy is the introduction of a fluorescent tag. A fluorescent analogue of methyl nervonate could be used to visualize its uptake, distribution, and localization within living cells and tissues. The design of such a probe would involve attaching a fluorophore to a part of the molecule that is not critical for its biological activity, for example, at the terminus of the alkyl chain.

Another approach is the synthesis of analogues with photo-activatable or cross-linking groups. These probes can be used to identify binding partners, such as specific proteins that interact with this compound. Upon activation by light, the probe forms a covalent bond with its interacting partner, allowing for its subsequent isolation and identification.

Enzymatic synthesis is also a powerful tool for creating modified analogues. Lipases can be used to esterify nervonic acid with a variety of modified alcohols, introducing different functionalities. This can include alcohols containing reporter tags, or alcohols with different chain lengths and branching to probe the steric requirements of binding pockets.

The synthesis of these specialized analogues is crucial for advancing our understanding of the molecular mechanisms underlying the biological effects of this compound and for the development of new research tools.

Potential Applications of Z Methyl Tetracos 15 Enoate in Non Clinical Domains

Industrial Applications of (Z)-Methyl tetracos-15-enoate

The industrial potential of this compound is primarily linked to its nature as a fatty acid methyl ester (FAME), which are key components of biodiesel and can serve as precursors for various materials.

Renewable Resources for Biofuels and Lubricants

This compound can be considered a potential component of second-generation biofuels. As a FAME, it shares characteristics with the molecules that constitute biodiesel. The long carbon chain of tetracos-15-enoate suggests a high energy content, a desirable property for fuels. However, its very long chain and single double bond would influence properties such as cetane number, cloud point, and oxidative stability, which are critical for fuel performance.

In the realm of lubricants, fatty acid esters are valued for their biodegradability and good lubricity. Very-long-chain fatty acid esters can be used as base oils or additives in lubricant formulations to enhance their performance and environmental profile. The ester linkage in this compound provides polarity, which allows it to adhere to metal surfaces, forming a protective film that reduces friction and wear.

Table 1: Potential Industrial Applications of this compound

| Application Area | Potential Role of this compound | Key Properties |

|---|---|---|

| Biofuels | Component of biodiesel blends. | High energy content, biodegradability. |

Precursors in Polymer and Material Science

The carbon-carbon double bond in the this compound molecule is a reactive site that can be leveraged for polymer synthesis. Through processes like epoxidation, the double bond can be converted into an oxirane ring, which can then be opened to form polyols. These bio-based polyols are valuable building blocks for the synthesis of polyurethanes and other polymers.

Furthermore, the double bond can undergo metathesis polymerization or be a site for radical-initiated polymerization, leading to the formation of long-chain polymers with unique properties imparted by the lengthy aliphatic chain. Such polymers could find applications as novel biomaterials, coatings, or adhesives. The synthesis of polymers from unsaturated fatty acids is a growing field of research focused on developing sustainable materials from renewable resources.

Biotechnological Applications and Bioremediation Potential

The biotechnological potential of this compound lies in its susceptibility to enzymatic modification and its potential role in environmental cleanup.

Use in Biocatalysis and Enzyme Engineering

This compound can serve as a substrate for various enzymes, particularly lipases. Lipases can catalyze the hydrolysis of the ester bond or its transesterification with other alcohols to produce different esters with tailored properties. This enzymatic approach offers a green and highly selective alternative to conventional chemical synthesis.

Enzyme engineering could be employed to develop biocatalysts with enhanced activity and specificity towards very-long-chain fatty acid esters like this compound. This could open up possibilities for the production of high-value specialty chemicals from this renewable feedstock.

Role in Environmental Remediation Strategies

As a fatty acid methyl ester, this compound is expected to be biodegradable. Microorganisms possessing lipases can hydrolyze the ester, and the resulting fatty acid can be further degraded through metabolic pathways. This inherent biodegradability makes it an environmentally benign compound.

In the context of bioremediation, particularly for oil spills, surfactants are often used to emulsify the oil and enhance its microbial degradation. While there is no direct evidence for this compound, some fatty acid esters can act as biosurfactants or can be used as a carbon source to stimulate the growth of oil-degrading microorganisms. The long hydrocarbon chain of this compound could potentially aid in the solubilization of hydrophobic pollutants.

Agronomical and Pest Management Applications (Non-Pesticide Toxicity)

In agriculture, fatty acid esters are finding use as eco-friendly alternatives for pest and weed management.

Fatty acid esters have been shown to have herbicidal and insecticidal properties. Their mode of action is often physical, such as disrupting the cell membranes of insects or the waxy cuticle of plants, leading to desiccation. This physical mode of action makes the development of resistance by pests less likely compared to conventional pesticides that target specific metabolic pathways.

This compound, with its long aliphatic chain, could potentially be effective in this regard. Furthermore, fatty acid esters are often used as adjuvants in pesticide formulations to improve the spreading and penetration of the active ingredients. Given its surfactant-like properties, this compound could serve as a bio-based adjuvant, enhancing the efficacy of other pest control agents. This application aligns with the principles of integrated pest management (IPM), which seeks to minimize the use of synthetic pesticides.

Table 2: Potential Agronomical Applications of this compound

| Application Area | Potential Role of this compound | Mechanism of Action (Hypothesized) |

|---|---|---|

| Weed Management | Active ingredient in bioherbicides. | Disruption of plant cuticle leading to desiccation. |

| Pest Management | Active ingredient in bio-insecticides/miticides. | Disruption of insect cuticles and cell membranes. |

Influence on Plant Growth and Development

This compound is intrinsically linked to the biosynthesis of nervonic acid in plants. The accumulation of nervonic acid, and by extension its methyl ester, in seed oils is a trait of significant interest in the field of plant biotechnology. The focus of research in this area has been on the metabolic engineering of oilseed crops to enhance the production of very-long-chain monounsaturated fatty acids like nervonic acid for industrial and potential nutraceutical uses.

The biosynthesis of nervonic acid in plants begins with oleic acid (18:1) and proceeds through a series of elongation steps, each adding a two-carbon unit. The final step involves the conversion of erucic acid (22:1) to nervonic acid (24:1). This pathway is primarily localized in the endoplasmic reticulum of the plant cell. jst.go.jpresearchgate.net Genetic engineering efforts have centered on introducing and overexpressing specific genes, particularly those encoding β-ketoacyl-CoA synthase (KCS) enzymes, which are critical for the elongation of fatty acid chains. jst.go.jpnih.gov

Detailed Research Findings:

Genetic Engineering in Brassica Species: Researchers have successfully engineered various Brassica species, such as Brassica napus (rapeseed) and Brassica carinata, to produce higher levels of nervonic acid. By introducing a KCS gene from Cardamine graeca, scientists were able to significantly increase the nervonic acid content in the seed oil of transgenic plants. jst.go.jpnih.gov For instance, the expression of the CgKCS gene in B. carinata resulted in a nervonic acid content of up to 44% in the seed oil, a substantial increase from the wild-type levels. nih.gov

Metabolic Engineering of Camelina sativa: Camelina sativa, another oilseed crop, has been a target for metabolic engineering to produce high-value oils. Studies have demonstrated that the seed-specific expression of a KCS gene from Lunaria annua in camelina can lead to the accumulation of nervonic acid in the seed oil, reaching levels of 6-12%. scienceopen.com

Enhanced Biosynthesis in Yeast: The oleaginous yeast Yarrowia lipolytica has been engineered as a microbial factory for the de novo synthesis of nervonic acid. By introducing and optimizing the expression of genes for fatty acid elongation and desaturation, researchers have achieved significant production titers of nervonic acid, demonstrating the potential for microbial fermentation to produce this valuable fatty acid. nih.gov

These studies highlight how the manipulation of the biosynthetic pathway leading to nervonic acid, and consequently its methyl ester form, can alter the composition of plant seed oils. This directed modification of plant development at a metabolic level opens avenues for producing tailored oils for specific applications.

Table 1: Nervonic Acid Content in Genetically Engineered Plants

| Plant Species | Transgene | Promoter | Resulting Nervonic Acid Content in Seed Oil | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana | CgKCS (Cardamine graeca) | Napin (seed-specific) | 35-55 fold increase | jst.go.jpnih.gov |

| Brassica carinata | CgKCS (Cardamine graeca) | Napin (seed-specific) | Up to 44% | nih.gov |

| Brassica napus | CgKCS (Cardamine graeca) | Napin (seed-specific) | 28-fold increase | jst.go.jpnih.gov |

| Camelina sativa | LaKCS (Lunaria annua) | Seed-specific | 6-12% | scienceopen.com |

Ecological Control of Pests through Semiochemicals

This compound, as a long-chain fatty acid methyl ester, belongs to a class of compounds that are widely utilized by insects as semiochemicals, particularly as pheromones. nih.govwikipedia.org Pheromones are chemical signals that trigger a social response in members of the same species. Many insect pheromones are derived from fatty acids through a series of enzymatic modifications, including desaturation, chain-shortening, reduction to fatty alcohols, and esterification. nih.govresearchgate.netnih.gov

While there is no specific research to date identifying this compound as a key pheromone component for a particular pest insect, its chemical structure is analogous to known insect pheromones. The principles of using fatty acid-derived semiochemicals for pest control are well-established and offer a more ecologically sound alternative to broad-spectrum insecticides. researchgate.net

Mechanisms of Action for Fatty Acid-Derived Semiochemicals in Pest Control:

Mating Disruption: The release of synthetic pheromones into the environment can confuse male insects and disrupt their ability to locate females, thereby preventing mating and reducing the next generation's population. This is a common strategy for managing lepidopteran pests. nih.govresearchgate.net

Mass Trapping: Pheromone-baited traps can be used to attract and capture a large number of insects, which can help to reduce pest populations directly.

Monitoring: The use of pheromone traps allows for the monitoring of pest populations, enabling more targeted and timely application of control measures.

The biosynthesis of these fatty acid-derived pheromones often involves specific elongase and desaturase enzymes that create the unique carbon chain length and double bond positioning characteristic of a particular species' pheromone. nih.govmdpi.com Given that this compound is a C24:1 fatty acid methyl ester, it is plausible that it, or a closely related derivative, could function as a semiochemical for insects that utilize very long-chain fatty acids in their communication systems. Further research into the chemical ecology of various insect species may reveal a role for this specific compound in pest management.

Utilization as a Research Standard in Lipidomics and Analytical Chemistry

This compound is commercially available as a high-purity analytical standard and serves as a valuable tool in the fields of lipidomics and analytical chemistry. larodan.comsigmaaldrich.com Its well-defined chemical structure and physical properties make it suitable for a variety of applications in the qualitative and quantitative analysis of lipids.

In lipidomics, which involves the comprehensive analysis of all lipids in a biological system, accurate identification and quantification are paramount. This compound can be used as an internal or external standard to ensure the reliability and accuracy of analytical methods. sigmaaldrich.cnnih.gov

Applications as a Research Standard:

Gas Chromatography (GC): As a fatty acid methyl ester (FAME), this compound is ideally suited for analysis by gas chromatography, often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). mdpi.comscioninstruments.comsigmaaldrich.comperkinelmer.coms4science.at In these applications, it can be used for:

Retention Time Calibration: The known retention time of this compound on a specific GC column under defined conditions can be used to calibrate the system and identify unknown fatty acid methyl esters in a sample.

Quantification: It can serve as an internal standard in the quantitative analysis of other fatty acids. By adding a known amount of the standard to a sample, the concentrations of other fatty acids can be determined by comparing their peak areas to that of the standard. scioninstruments.coms4science.at

Method Validation: It is used to validate analytical methods for fatty acid analysis, ensuring accuracy, precision, and linearity. mdpi.commdpi.com

Mass Spectrometry (MS): In mass spectrometry, this compound provides a known mass-to-charge ratio (m/z) that can be used for instrument calibration and tuning. cas.cnnih.govnih.gov Its fragmentation pattern in tandem mass spectrometry (MS/MS) can also serve as a reference for the structural elucidation of other long-chain unsaturated fatty acid esters. cas.cn One specific application is its use as a reference standard in a mixture for determining the fatty acid and long-chain alcohol composition of wax esters via GC/MS analysis. sigmaaldrich.comoup.com

Lipidomics Research: In broader lipidomics studies, which often employ liquid chromatography-mass spectrometry (LC-MS), isotopically labeled versions of compounds like this compound can be used as internal standards to correct for variations in sample preparation and instrument response, leading to more accurate quantification of a wide range of lipid species. illinois.eduund.edu

Table 2: Chemical and Physical Properties of this compound Relevant to its Use as a Standard

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₅H₄₈O₂ | larodan.comnih.govnist.gov |

| Molecular Weight | 380.65 g/mol | larodan.com |

| CAS Number | 2733-88-2 | larodan.comnist.gov |

| Physical State | Liquid | larodan.com |

| Purity (Typical) | >99% | larodan.com |

| Kovats Retention Index (Standard non-polar) | 2680 | nih.gov |

Environmental Fate and Degradation of Z Methyl Tetracos 15 Enoate

Photolytic and Hydrolytic Degradation Pathways in Environmental Matrices

Photolytic Degradation: The potential for photolytic degradation of a chemical compound is dependent on its ability to absorb light in the solar spectrum. Fatty acid methyl esters are expected to absorb in the far UV range, which is outside the spectrum of natural sunlight epa.gov. Consequently, aqueous photolysis is not considered a significant degradation pathway for this class of compounds epa.gov. Therefore, direct degradation of (Z)-Methyl tetracos-15-enoate by sunlight in environmental matrices such as surface water is expected to be negligible.

Biodegradation in Soil and Aquatic Environments

The primary mechanism for the removal of fatty acid methyl esters from the environment is biodegradation epa.gov. Microorganisms in both soil and aquatic environments can utilize FAMEs as a carbon source epa.gov.

Aerobic Biodegradation: In the presence of oxygen, FAMEs are readily biodegradable lyellcollection.orgconcawe.eusemanticscholar.org. The biodegradation process typically begins with the enzymatic hydrolysis of the ester bond, releasing the fatty acid and methanol (B129727) lyellcollection.org. The resulting long-chain fatty acid is then further broken down through the β-oxidation pathway lyellcollection.orgconcawe.eu. The ultimate end product of aerobic biodegradation is carbon dioxide epa.gov. Studies on various FAMEs have shown significant mineralization to carbon dioxide within a matter of weeks lyellcollection.org.

Anaerobic Biodegradation: Under anaerobic conditions, such as in sediments or anoxic zones of water bodies, the biodegradation of FAMEs also proceeds, albeit generally at a slower rate than under aerobic conditions lyellcollection.orgconcawe.eusemanticscholar.org. The process also involves the initial hydrolysis to the fatty acid and methanol lyellcollection.org. Subsequent degradation can occur through various anaerobic pathways, including nitrate reduction, sulfate (B86663) reduction, and methanogenesis, ultimately producing methane and carbon dioxide lyellcollection.orgconcawe.eu. The degradation of soybean-derived FAME under anaerobic conditions has been observed to produce a series of shorter-chain fatty acids as intermediates lyellcollection.orgconcawe.eu.

While specific half-lives for this compound in soil and aquatic environments are not documented, the available evidence for similar long-chain FAMEs suggests that it would be readily biodegradable under most environmental conditions.

General Biodegradation Data for Fatty Acid Methyl Esters

| Degradation Process | Environment | Key Factors | Typical Outcome |

|---|---|---|---|

| Aerobic Biodegradation | Soil, Water | Oxygen, Microorganisms | Rapid mineralization to CO2 |

| Anaerobic Biodegradation | Sediments, Anoxic Water | Absence of Oxygen, Specific Microorganisms | Slower degradation, production of methane and CO2 |

Bioaccumulation Potential in Non-Human Food Chains

Bioaccumulation refers to the process by which a substance is absorbed by an organism from its surrounding environment and becomes concentrated in its tissues. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Kow).

This compound, being a long-chain fatty acid methyl ester, is insoluble in water and soluble in octanol, which suggests a potential for bioaccumulation in aquatic organisms epa.gov. However, this potential is significantly mitigated by the fact that aerobic organisms can readily biodegrade the fatty acids derived from these compounds through the β-oxidation pathway epa.gov. Therefore, while uptake may occur, the rapid metabolism and degradation of the compound are expected to prevent significant biomagnification in the food chain epa.gov. For fatty acids in general, it is understood that they are not expected to bioaccumulate due to their rapid degradation in animal bodies europa.eu.

Factors Influencing Bioaccumulation of FAMEs

| Property | Implication for Bioaccumulation | Mitigating Factor |

|---|---|---|

| High Lipophilicity (Solubility in Fats) | Potential for uptake and storage in fatty tissues | Readily metabolized by organisms |

| Low Water Solubility | Partitioning from water into organisms | Limited bioavailability in the water column |

| Ready Biodegradability | Rapid breakdown within the organism | Prevents long-term accumulation and biomagnification |

Environmental Monitoring and Risk Assessment Methodologies (Non-Human Toxicity)

Effective environmental monitoring and risk assessment are crucial for understanding the potential impact of chemical substances on ecosystems.

Environmental Monitoring: The detection and quantification of this compound in environmental samples such as water, soil, and sediment would typically involve chromatographic techniques. High-performance liquid chromatography (HPLC) with UV detection and gas chromatography with flame ionization detection (GC-FID) are established methods for the analysis of fatty acid methyl esters researchgate.netiaea.orgscielo.br. For identifying specific FAMEs and their degradation products, mass spectrometry (MS) coupled with either GC or HPLC (GC-MS or LC-MS) provides high sensitivity and specificity nih.gov. Fatty acid methyl ester (FAME) profiles can also be used to identify the sources of soil contamination in surface waters science.govnih.gov.

Emerging Research Directions and Future Perspectives for Z Methyl Tetracos 15 Enoate

Integration with Advanced Omics Technologies (e.g., Lipidomics, Metabolomics in non-human systems)